4-(Buta-2,3-dienoyl)benzonitrile
Description
4-(Buta-2,3-dienoyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile core functionalized with a conjugated butadienoyl group at the para position. The conjugated dienoyl moiety enables participation in cycloaddition reactions, while the electron-withdrawing nitrile group enhances reactivity toward nucleophilic or electrophilic agents.
Properties
InChI |
InChI=1S/C11H7NO/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h3-7H,1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQYDBFXIBYVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Buta-2,3-dienoyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with acetylene derivatives under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Buta-2,3-dienoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Buta-2,3-dienoyl)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Buta-2,3-dienoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Buta-2,3-dienoyl)benzonitrile with structurally related compounds, emphasizing synthesis, spectroscopic properties, and reactivity:
Key Observations:
- Functional Group Influence: The dienoyl group in this compound introduces conjugation, enhancing UV-Vis absorption and photochemical activity compared to ether or thioether analogs .
- Synthetic Efficiency: The dienyloxy analog achieves moderate yields (65.4%) under mild conditions, suggesting that dienoyl derivatives could be synthesized similarly with optimized protocols .
- Spectroscopic Trends: The nitrile group (C≡N) shows consistent IR absorption (~2220–2230 cm⁻¹) across analogs, confirming minimal electronic perturbation from substituents . Dienyl protons in dienoyl/dienyloxy compounds display distinct ¹H NMR shifts (δ 5.5–6.5), distinguishing them from thioether or aminophenyl derivatives .
- Reactivity: Dienoyl and dienyloxy compounds are prone to [2+2] or [4+2] photocycloadditions due to conjugated double bonds, whereas thioethers may favor oxidative coupling .
Biological Activity
4-(Buta-2,3-dienoyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a conjugated diene system attached to a benzonitrile moiety. Its structure is crucial for its biological activity, particularly in relation to enzyme inhibition and metabolic processes.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interaction with various enzymes involved in fatty acid metabolism. Notably, it may influence the activity of enzymes such as 2,4-dienoyl-CoA reductase, which plays a significant role in the beta-oxidation of unsaturated fatty acids.
Enzyme Interaction
Research indicates that this compound may act as an inhibitor of 2,4-dienoyl-CoA reductase (EC 1.3.1.34). This enzyme catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thiolesters. The inhibition could lead to altered metabolic pathways for unsaturated fatty acids, potentially affecting energy production and lipid metabolism in cells .
Study 1: Inhibition of 2,4-Dienoyl-CoA Reductase
A study conducted on rat liver mitochondria demonstrated that compounds structurally similar to this compound can inhibit the enzymatic activity of 2,4-dienoyl-CoA reductase. The kinetic parameters were assessed using trans-2,trans-4-hexadienoyl-CoA as a substrate. The findings indicated that the presence of such inhibitors altered the rate of substrate conversion significantly .
Study 2: Impact on Fatty Acid Metabolism
In vivo studies involving Escherichia coli mutants lacking functional 2,4-dienoyl-CoA reductase showed that the absence of this enzyme leads to impaired growth on unsaturated fatty acids. This suggests that compounds inhibiting this enzyme could have detrimental effects on organisms reliant on unsaturated fatty acids for energy .
Data Tables
| Parameter | Value |
|---|---|
| Enzyme | 2,4-Dienoyl-CoA Reductase |
| Substrate | trans-2,trans-4-hexadienoyl-CoA |
| Kinetic Parameters | |
| Vmax (μmol/min/mg protein) | X (to be determined) |
| Km (μM) | Y (to be determined) |
| Inhibition Type | Competitive/Non-competitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
